molecular formula C17H14F2N4O2 B12396395 5-[6-(2-cyclopropylethynyl)-5-[(1R,2R)-2-(difluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione

5-[6-(2-cyclopropylethynyl)-5-[(1R,2R)-2-(difluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione

Cat. No.: B12396395
M. Wt: 344.31 g/mol
InChI Key: YCWIFLUXOMWSIW-GXSJLCMTSA-N
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Description

5-[6-(2-cyclopropylethynyl)-5-[(1R,2R)-2-(difluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring fused with a pyrimidine ring, and it includes cyclopropyl and difluoromethyl groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 5-[6-(2-cyclopropylethynyl)-5-[(1R,2R)-2-(difluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione involves multiple steps, including the formation of the pyridazine and pyrimidine rings, and the introduction of the cyclopropyl and difluoromethyl groups. The synthetic route typically starts with the preparation of the pyridazine intermediate, followed by the cyclization to form the pyrimidine ring. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound. Common reagents include sodium azide or sodium methoxide.

    Addition: The compound can participate in addition reactions, such as the addition of halogens or hydrogen halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[6-(2-cyclopropylethynyl)-5-[(1R,2R)-2-(difluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[6-(2-cyclopropylethynyl)-5-[(1R,2R)-2-(difluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 5-[6-(2-cyclopropylethynyl)-5-[(1R,2R)-2-(difluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione include other pyridazine and pyrimidine derivatives. These compounds may share similar structural features but differ in their functional groups or substituents. For example:

Properties

Molecular Formula

C17H14F2N4O2

Molecular Weight

344.31 g/mol

IUPAC Name

5-[6-(2-cyclopropylethynyl)-5-[(1R,2R)-2-(difluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C17H14F2N4O2/c18-15(19)11-5-9(11)10-6-14(12-7-20-17(25)21-16(12)24)23-22-13(10)4-3-8-1-2-8/h6-9,11,15H,1-2,5H2,(H2,20,21,24,25)/t9-,11+/m0/s1

InChI Key

YCWIFLUXOMWSIW-GXSJLCMTSA-N

Isomeric SMILES

C1CC1C#CC2=NN=C(C=C2[C@@H]3C[C@H]3C(F)F)C4=CNC(=O)NC4=O

Canonical SMILES

C1CC1C#CC2=NN=C(C=C2C3CC3C(F)F)C4=CNC(=O)NC4=O

Origin of Product

United States

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